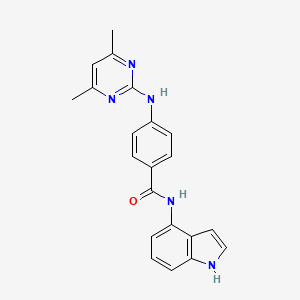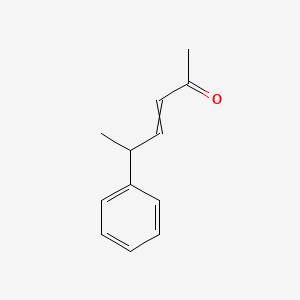![molecular formula C14H18N2O3 B12176373 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide](/img/structure/B12176373.png)
4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3043 g/mol . This compound is characterized by the presence of a benzamide core substituted with a methoxy group and a carbamoyl group attached to a cyclopropylethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by the reaction with ammonia to yield 4-aminobenzoic acid.
Introduction of the Methoxy Group: The methoxy group is introduced by reacting 4-aminobenzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid.
Attachment of the Carbamoyl Group: The carbamoyl group is attached by reacting the methoxy-substituted benzamide with 1-cyclopropylethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamoyl groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or carbamates.
Scientific Research Applications
4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzoic acid
- 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}phenylamine
- 4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}phenylacetate
Uniqueness
4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylethyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-[2-(1-cyclopropylethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C14H18N2O3/c1-9(10-2-3-10)16-13(17)8-19-12-6-4-11(5-7-12)14(15)18/h4-7,9-10H,2-3,8H2,1H3,(H2,15,18)(H,16,17) |
InChI Key |
HLGBHTJYYODDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC(=O)COC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12176295.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12176297.png)

![{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12176304.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-phenylacetamide](/img/structure/B12176305.png)
![4-(1H-benzimidazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12176310.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12176318.png)

![N-(furan-2-ylmethyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B12176336.png)


![ethyl 4-oxo-6,8-diphenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12176368.png)
